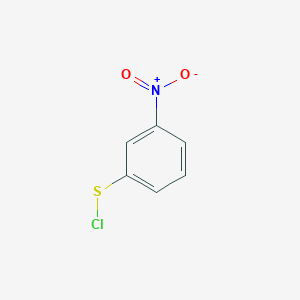
TMPMgCl.LiCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TMPMgCl.LiCl is a complex compound used primarily as a non-nucleophilic Knochel-Hauser base. It is mainly utilized for the magnesiation of functionalized arenes and heteroarenes to prepare the corresponding Grignard reagents . This compound is known for its ability to tolerate various reactive functional groups, making it a valuable reagent in organic synthesis .
Métodos De Preparación
The synthesis of TMPMgCl.LiCl involves the following steps :
Materials: Anhydrous lithium chloride, 2,2,6,6-tetramethylpiperidine, 1,10-phenanthroline, and isopropylmagnesium chloride in tetrahydrofuran.
Análisis De Reacciones Químicas
TMPMgCl.LiCl undergoes various chemical reactions :
Deprotonation: It is used for the selective deprotonation of functionalized arenes and heteroarenes.
Grignard Reactions: It serves as a base for the preparation of Grignard reagents.
Catalyst-Transfer Polycondensation: It is used in the synthesis of π-conjugated polymers via catalyst-transfer polycondensation.
Common reagents and conditions include tetrahydrofuran as a solvent and temperatures ranging from 0°C to 25°C. Major products formed from these reactions include functionalized Grignard reagents and π-conjugated polymers.
Aplicaciones Científicas De Investigación
TMPMgCl.LiCl has several scientific research applications :
Chemistry: It is widely used in organic synthesis for the magnesiation of functionalized arenes and heteroarenes.
Polymer Science: It is employed in the synthesis of π-conjugated polymers, which have applications in electronic and optoelectronic devices.
Material Science: It is used in the preparation of conductive polymer/graphene composites.
Mecanismo De Acción
The mechanism of action of TMPMgCl.LiCl involves the following steps :
Deprotonation: The compound acts as a base to deprotonate functionalized arenes and heteroarenes.
Magnesiation: The deprotonated species then reacts with magnesium to form the corresponding Grignard reagent.
Polymerization: In catalyst-transfer polycondensation, the compound facilitates the formation of π-conjugated polymers by transferring the catalyst along the growing polymer chain.
Comparación Con Compuestos Similares
TMPMgCl.LiCl is unique compared to other similar compounds due to its non-nucleophilic nature and ability to tolerate various reactive functional groups . Similar compounds include:
Isopropylmagnesium chloride lithium chloride: Used for similar applications but may not tolerate as many functional groups.
2,2,6,6-Tetramethylpiperidinylmagnesium bromide: Another variant used in organic synthesis but with different reactivity profiles.
This compound’s versatility and stability make it a valuable reagent in various fields of scientific research and industrial applications.
Propiedades
Fórmula molecular |
C9H18Cl2LiMgN |
|---|---|
Peso molecular |
242.4 g/mol |
Nombre IUPAC |
lithium;magnesium;2,2,6,6-tetramethylpiperidin-1-ide;dichloride |
InChI |
InChI=1S/C9H18N.2ClH.Li.Mg/c1-8(2)6-5-7-9(3,4)10-8;;;;/h5-7H2,1-4H3;2*1H;;/q-1;;;+1;+2/p-2 |
Clave InChI |
JHBZAAACZVPPRQ-UHFFFAOYSA-L |
SMILES canónico |
[Li+].CC1(CCCC([N-]1)(C)C)C.[Mg+2].[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-(8-(nitromethyl)-1,4-dioxaspiro[4.5]decan-8-yl)acetate](/img/structure/B8672371.png)












